6-Bromo-4-chloropyridin-3-OL
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Overview
Description
6-Bromo-4-chloropyridin-3-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridin-3-OL using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of 6-Bromo-4-chloropyridin-3-one.
Reduction: Formation of 6-Bromo-4-chloropyridin-3-ylmethanol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloropyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyridin-3-OL depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloropyridin-3-OL
- 6-Bromo-2-chloropyridin-3-OL
- 4-Chloropyridin-3-OL
- 5-Bromo-6-chloropyridin-2-amine
- 2,5-Dichloropyridin-3-OL
Uniqueness
6-Bromo-4-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms at the 6th and 4th positions, respectively, along with the hydroxyl group at the 3rd position, makes it a versatile intermediate for various synthetic applications. Its unique structure allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
6-bromo-4-chloropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRHVMWGLTRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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